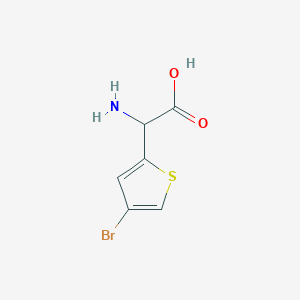
2-Amino-2-(4-bromothiophen-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-bromothiophen-2-yl)acetic acid is an organic compound featuring a brominated thiophene ring attached to an amino acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromothiophen-2-yl)acetic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Amino Acetic Acid: The brominated thiophene is then reacted with glycine or its derivatives under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine substituent or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated or reduced carboxyl derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
科学研究应用
2-Amino-2-(4-bromothiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
作用机制
The specific mechanism of action for 2-Amino-2-(4-bromothiophen-2-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids. The bromine substituent and the amino acid moiety may facilitate binding to specific molecular targets, influencing biochemical pathways.
相似化合物的比较
- 2-Amino-2-(4-chlorothiophen-2-yl)acetic acid
- 2-Amino-2-(4-fluorothiophen-2-yl)acetic acid
- 2-Amino-2-(4-methylthiophen-2-yl)acetic acid
Uniqueness: 2-Amino-2-(4-bromothiophen-2-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals .
生物活性
2-Amino-2-(4-bromothiophen-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its structure includes a brominated thiophene moiety, which is known for contributing to various biological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, brominated thiophene derivatives have been shown to possess significant antibacterial effects against a range of pathogens.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| 4-Bromothiophenol | Bromine on thiophene ring | Effective against Gram-positive bacteria |
| 5-Bromo-3-thiophenecarboxylic acid | Carboxylic acid functional group | Exhibits broad-spectrum antimicrobial properties |
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. Compounds with brominated thiophene rings have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various thiophene derivatives, it was found that certain compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. The results suggested that modifications in the thiophene structure could enhance anticancer activity.
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The presence of the brominated thiophene ring may facilitate binding to enzymes or receptors involved in critical biological processes.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival.
- Receptor Modulation: It could modulate receptor activity, affecting signal transduction pathways related to cancer progression and microbial resistance.
Safety Profile and Toxicity
Preliminary studies suggest that while this compound exhibits potent biological activity, it also maintains a relatively low cytotoxicity profile. This characteristic is crucial for its development as a therapeutic agent.
Table 2: Toxicity Assessment
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15.0 | >10 (indicating low toxicity relative to efficacy) |
属性
IUPAC Name |
2-amino-2-(4-bromothiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYQSCOCGSHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














